molecular formula C11H10Cl2O3 B3317155 Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate CAS No. 95652-74-7

Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate

Cat. No.: B3317155
CAS No.: 95652-74-7
M. Wt: 261.1 g/mol
InChI Key: UJWNTEMUBXPDGJ-UHFFFAOYSA-N
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Description

Significance in Organic Synthesis and Chemical Research

The importance of Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate in organic synthesis lies in its potential as a versatile precursor. Chemical intermediates, or building blocks, are foundational to the efficient synthesis of complex molecular architectures. The presence of multiple reactive sites within its structure allows for a variety of chemical transformations, enabling the construction of diverse molecular frameworks.

Although specific research applications for the 3,4-dichloro isomer are not widely published, related compounds such as Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate are known to be instrumental in pharmaceutical and agrochemical development. chemimpex.com These related compounds are used as intermediates in the synthesis of biologically active molecules, including those with potential herbicidal or medicinal properties. chemimpex.com This suggests a similar field of application for this compound.

The general class of γ-keto esters is known for its utility in the synthesis of heterocyclic compounds, which are core structures in many pharmaceutical agents. The reactivity of the ketone and ester functional groups allows for cyclization reactions to form various ring systems.

Structural Characteristics and Key Functional Groups

The molecular structure of this compound consists of a central butanoate chain with a methyl ester at one end and a 3,4-dichlorophenyl ketone at the other. This arrangement of functional groups dictates its chemical reactivity and utility as a synthetic building block.

Key Functional Groups:

Aromatic Ring: The 3,4-dichlorophenyl group is an aromatic ring substituted with two chlorine atoms. This electron-withdrawing group influences the reactivity of the adjacent ketone.

Ketone: The carbonyl group (C=O) of the ketone is a key reactive site, susceptible to nucleophilic attack. This allows for a variety of reactions, including reductions, additions, and condensations.

Ester: The methyl ester group (-COOCH₃) is another important functional group. It can undergo hydrolysis to form a carboxylic acid or can be involved in transesterification and amidation reactions.

The combination of these functional groups provides multiple avenues for chemical modification, making it a valuable scaffold for building a wide range of more complex molecules.

Interactive Data Table: Physicochemical Properties

PropertyValue
CAS Number 95652-74-7
Molecular Formula C₁₁H₁₀Cl₂O₃
Molecular Weight 261.10 g/mol
Classification Organic Building Block, Ketone, Ester bldpharm.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c1-16-11(15)5-4-10(14)7-2-3-8(12)9(13)6-7/h2-3,6H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWNTEMUBXPDGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC(=C(C=C1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies

Direct Synthesis Approaches

Direct synthesis approaches involve the stepwise construction of the target molecule from readily available precursors. These methods are often robust and well-understood, providing reliable access to the compound.

Synthesis from Halogenated Benzaldehydes and Acetate (B1210297) Derivatives

One potential direct route to compounds structurally related to Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate involves the condensation of a halogenated benzaldehyde (B42025) with an acetate derivative. For instance, a Vilsmeier-Haack reaction, which uses phosphorus oxychloride (POCl3) and dimethylformamide (DMF), can be employed to formylate activated aromatic compounds. asianpubs.org This can be followed by condensation reactions. In a related synthesis, 1-(3-aryl/alkyl-4-formylpyrazole-1-carbonyl)-4-chlorobenzenes were synthesized by first condensing 4-chlorophenyl carboxylic acid hydrazide with various acetophenones to form hydrazones. asianpubs.org These intermediates were then subjected to the Vilsmeier-Haack reaction to introduce the formyl group, leading to the target pyrazole (B372694) derivatives. asianpubs.org This demonstrates a strategy of building a complex molecule starting from a halogenated aromatic core.

Palladium-Catalyzed Carbonylation and Related Reactions

Palladium-catalyzed carbonylation reactions are a powerful tool for the synthesis of carboxylic acid derivatives, including esters. uni-rostock.de This methodology typically involves the reaction of an aryl halide or pseudohalide with carbon monoxide and an alcohol in the presence of a palladium catalyst. uni-rostock.dediva-portal.org This approach is highly versatile and tolerates a wide range of functional groups. organic-chemistry.org

For the synthesis of this compound, a plausible route would involve the palladium-catalyzed carbonylation of a suitable 3,4-dichlorophenyl precursor. The general mechanism for such reactions involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by CO insertion into the aryl-palladium bond to form an acyl-palladium complex. Subsequent reaction with methanol (B129727) would then yield the desired methyl ester and regenerate the Pd(0) catalyst. diva-portal.org The efficiency of these reactions can be highly dependent on the choice of ligands, solvents, and bases. uni-rostock.de For example, a system using Pd(OAc)2 and a bulky, bidentate ligand has been shown to effectively catalyze the carbonylation of aryl tosylates and mesylates under atmospheric CO pressure. organic-chemistry.org

Catalyst SystemSubstrateNucleophileConditionsProduct Type
Pd(OAc)2 / dcppAryl Tosylates/MesylatesAlcohols80-110°C, 1 atm COAryl Esters
[Pd(PPh3)4]4-Bromoacetophenonen-butanol100°C, 5 bar CO, Et3NButyl Ester
PdCl2(PPh3)2 / ZnOxabicyclic AlkenesAryl IodidesTHF, Et3NRing-opened Products

Knoevenagel Condensation and Variants for Analogous Structures

The Knoevenagel condensation is a modification of the aldol (B89426) condensation that involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated compound, which can be a valuable intermediate for further synthetic transformations. wikipedia.orgresearchgate.net

While not a direct route to this compound, the Knoevenagel condensation is highly relevant for the synthesis of analogous structures. For example, reacting 3,4-dichlorobenzaldehyde (B146584) with an active methylene compound like dimethyl malonate in the presence of a base such as piperidine (B6355638) or pyridine (B92270) would yield a dichlorophenyl-substituted α,β-unsaturated dicarbonyl compound. researchgate.netthermofisher.com Subsequent selective reduction and decarboxylation steps could then potentially lead to the desired butanoate structure. The reaction conditions, including the choice of catalyst and solvent, are crucial for achieving high yields. thermofisher.com Removing the water formed during the reaction, often by azeotropic distillation, can shift the equilibrium towards the product. thermofisher.com

Reactant 1Reactant 2CatalystKey FeatureProduct Type
Aldehyde/KetoneActive Methylene CompoundWeak Base (e.g., Piperidine)C-C bond formation followed by dehydrationα,β-Unsaturated Dicarbonyl
BenzaldehydeEthyl AcetoacetatePiperidineForms ethyl benzylidene acetoacetateConjugated Enone
AldehydesMalonic AcidPyridineCondensation followed by decarboxylationα,β-Unsaturated Carboxylic Acid

Multicomponent Reactions Incorporating the Butanoate Moiety

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. organic-chemistry.orgtcichemicals.com These reactions are highly atom-economical and can rapidly generate molecular complexity from simple precursors. tcichemicals.com

Several named MCRs, such as the Hantzsch dihydropyridine (B1217469) synthesis or the Biginelli reaction, are used to create complex heterocyclic structures and could be adapted to incorporate a butanoate-like side chain. organic-chemistry.org For instance, a Hantzsch-type reaction could theoretically involve an aldehyde (like 3,4-dichlorobenzaldehyde), a β-ketoester (which could be a precursor to the butanoate moiety), and an ammonia (B1221849) source to build a dihydropyridine ring functionalized with the desired dichlorophenyl and ester groups. The success of such a reaction depends on the careful selection of reactants and conditions to favor the desired product over potential side reactions. organic-chemistry.org

Stereoselective and Asymmetric Synthesis Routes

The development of stereoselective and asymmetric methods is crucial for the synthesis of chiral molecules, which is of high importance in fields like medicinal chemistry.

Enantioselective Additions and Approaches to Chiral Analogues

Creating chiral analogues of this compound can be achieved through enantioselective additions to a prochiral precursor. For example, the asymmetric reduction of the ketone group in the target molecule using a chiral reducing agent could yield enantiomerically enriched secondary alcohols.

Alternatively, an asymmetric synthesis approach could build the chiral center during the formation of the carbon skeleton. One such strategy is the use of chiral catalysts in addition reactions. For example, the enantioselective addition of a nucleophile to an α,β-unsaturated ester derived from a Knoevenagel-type condensation of 3,4-dichlorobenzaldehyde could establish a stereocenter. Organocatalysis, employing small chiral organic molecules as catalysts, has emerged as a powerful tool for such transformations. acs.org For instance, the asymmetric synthesis of isoindolinones bearing a tetrasubstituted stereocenter has been achieved using phase-transfer catalysis. mdpi.com Similarly, a bifunctional squaramide in combination with silver oxide has been used to catalyze the enantioselective reaction of aldehydes with isocyano esters, producing chiral oxazolines with high diastereoselectivity and enantiomeric excess. acs.org These methodologies could be adapted to generate chiral precursors for the synthesis of enantiomerically pure analogues of this compound.

Diastereoselective Control in Related Butanoate Synthesis

While specific studies on the diastereoselective synthesis of this compound are not extensively detailed in the available literature, the principles of achieving such control can be inferred from methodologies applied to structurally similar β-keto esters. The primary strategy for introducing chirality and controlling diastereoselectivity in these systems is the asymmetric reduction of the ketone functionality to a secondary alcohol, yielding chiral β-hydroxy esters. These chiral building blocks are valuable in the synthesis of various complex molecules.

The asymmetric reduction of β-keto esters can be accomplished through both enzymatic and non-enzymatic catalytic methods, leading to the formation of enantiomerically enriched β-hydroxy esters. The choice of catalyst and reaction conditions is crucial in determining the stereochemical outcome of the reduction.

Enzymatic Reduction:

Biocatalytic reductions using whole-cell systems or isolated enzymes offer a green and highly selective approach for the synthesis of chiral β-hydroxy esters. Ketoreductases (KREDs), often sourced from microorganisms like Candida and Pichia species, are known to catalyze the reduction of β-keto esters with high enantioselectivity. These enzymatic systems can be engineered to favor the formation of either the (R)- or (S)-enantiomer of the corresponding β-hydroxy ester, thus providing access to a range of chiral synthons. The reaction typically employs a cofactor such as NADPH, which can be regenerated in situ to ensure catalytic turnover.

Non-Enzymatic Catalytic Reduction:

A variety of chiral metal complexes and organocatalysts have been developed for the asymmetric hydrogenation or reduction of β-keto esters. These methods offer operational simplicity and a broad substrate scope. For instance, chiral ruthenium and rhodium complexes are effective catalysts for the asymmetric hydrogenation of β-keto esters, affording the corresponding β-hydroxy esters in high yields and enantioselectivities. The stereochemical outcome is dictated by the chiral ligand coordinated to the metal center.

Similarly, diastereoselective reduction of δ-hydroxy-β-keto esters can be achieved using methods like the Narasaka-Prasad reduction, which employs sodium borohydride (B1222165) in the presence of a chelating agent such as diethylmethoxyborane. This method typically leads to the formation of syn-1,3-diols with high diastereoselectivity.

The following table summarizes some of the common catalytic systems used for the asymmetric reduction of β-keto esters:

Catalyst TypeExample Catalyst/EnzymeProduct StereochemistryKey Features
BiocatalystKetoreductases (KREDs)Enantioselective (R or S)High selectivity, mild reaction conditions, environmentally benign.
Metal CatalystChiral Ruthenium ComplexesEnantioselectiveHigh turnover numbers, broad substrate scope.
Metal CatalystChiral Rhodium ComplexesEnantioselectiveEffective for a variety of β-keto esters.
OrganocatalystChiral DMAP derivativesKinetic ResolutionCan be used for the kinetic resolution of racemic β-hydroxy esters. mdpi.com
Chemical ReagentNarasaka-Prasad ReductionDiastereoselective (syn)Effective for δ-hydroxy-β-keto esters, leading to syn-diols. nih.gov

Synthetic Utility of Precursors and Related Intermediates

The precursors and intermediates related to this compound, particularly 4-(3,4-dichlorophenyl)-4-oxobutanoic acid and its derivatives, are valuable starting materials for the synthesis of a variety of heterocyclic compounds. These heterocycles are of significant interest due to their potential biological activities.

The synthesis of 4-(3,4-dichlorophenyl)-4-oxobutanoic acid is typically achieved through a Friedel-Crafts acylation of 1,2-dichlorobenzene (B45396) with succinic anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). researchgate.netstackexchange.com This reaction provides the foundational aroylpropionic acid structure.

Research has demonstrated the utility of β-(3,4-dichlorobenzoyl)propanoic acid derivatives in the construction of various heterocyclic systems. For instance, 3-(3,4-dichlorobenzoyl)prop-2-enoic acids, which can be derived from the corresponding saturated butanoic acid, react with binucleophiles to form pyridazinones and other related heterocycles. ekb.eg These reactions open pathways to novel compounds with potential applications in medicinal chemistry.

A notable example is the use of 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid in the synthesis of a range of new heterocyclic compounds. mdpi.comresearchgate.net This intermediate, prepared from the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine, serves as a scaffold for the construction of pyridazinone derivatives upon reaction with hydrazines. mdpi.comresearchgate.net These pyridazinones can be further functionalized to yield a variety of other heterocyclic systems, including tetrazolopyridazines and pyridazino[1,2-b]quinazolines. mdpi.com

The following table outlines some of the heterocyclic systems synthesized from precursors of this compound:

PrecursorReagentResulting HeterocycleReference
3-(3,4-Dichlorobenzoyl)prop-2-enoic acidHydrazine (B178648)Pyridazinone ekb.eg
4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acidHydrazine Hydrate6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one mdpi.com
6-(3,4-Dichlorophenyl)-3-chloropyridazineSodium Azide6-(3,4-dichlorophenyl) ekb.egmdpi.comdocumentsdelivered.comrsc.orgtetrazolo[1,5-b]pyridazine mdpi.com
6-(3,4-Dichlorophenyl)-3-chloropyridazineAnthranilic Acid2-(3,4-dichlorophenyl)-10H-pyridazino-(6,1-b)-quinazolin-10-one mdpi.com
6-(3,4-Dichlorophenyl)-3-chloropyridazineHydrazine Hydrate6-(3,4-dichlorophenyl)-3-hydrazinopyridazine mdpi.com

The diverse reactivity of these precursors highlights their importance as versatile intermediates in the synthesis of complex and potentially bioactive molecules. The 3,4-dichlorophenyl moiety is a common structural feature in many agrochemicals and pharmaceuticals, and the synthetic routes developed from these butanoate precursors provide a valuable platform for the exploration of new chemical entities.

Reactivity Profile and Mechanistic Investigations

Electrophilic and Nucleophilic Reactivity at Carbonyl Centers

Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate possesses two carbonyl groups: a ketone and an ester. The ketone carbonyl is inherently more electrophilic and thus more susceptible to nucleophilic attack than the ester carbonyl. This difference in reactivity is attributed to the resonance donation from the ester's oxygen atom, which reduces the partial positive charge on the ester carbonyl carbon.

Nucleophilic attack on the ketonic carbonyl can lead to a variety of addition products. For instance, reaction with organometallic reagents like Grignard or organolithium compounds would result in the formation of a tertiary alcohol. Reduction of the ketone is also a common transformation, which can be achieved selectively using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄), leaving the less reactive ester group intact.

The methylene (B1212753) protons alpha to the ketone (C3) are acidic and can be removed by a suitable base to form an enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions, including alkylations and aldol (B89426) condensations.

Ester Transformations and Transesterification Reactions

The methyl ester group of the title compound can undergo transformations typical of carboxylic acid derivatives. researchgate.net One of the most fundamental of these is transesterification, the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.comsrsintl.com

Under basic conditions, the mechanism involves the nucleophilic attack of an alkoxide on the ester carbonyl, forming a tetrahedral intermediate. srsintl.comresearchgate.netresearchgate.net Subsequent elimination of the original methoxide (B1231860) group yields the new ester. srsintl.com To drive the equilibrium towards the product, the alcohol reactant is often used in large excess. masterorganicchemistry.com

Acid-catalyzed transesterification begins with the protonation of the ester carbonyl, which enhances its electrophilicity. masterorganicchemistry.com The alcohol then attacks the activated carbonyl, leading to a tetrahedral intermediate, followed by proton transfer and elimination of methanol (B129727) to afford the new ester. mdpi.com Recent studies have highlighted the use of various catalysts, including boric acid supported on silica, for efficient transesterification of β-keto esters under solvent-free conditions. nih.gov It has been noted that β-keto esters can be selectively transesterified over other types of esters, likely due to the formation of a stable six-membered chelate intermediate with the catalyst. nih.govnih.gov

Table 1: Representative Conditions for Transesterification of β-Keto Esters

Catalyst Alcohol Conditions Yield
Silica Supported Boric Acid Various primary, secondary, benzylic alcohols Solvent-free, moderate heating 87-95%
Methylboronic Acid Primary, secondary, tertiary alcohols 4 Å molecular sieves Moderate to high

This table presents generalized data from studies on β-keto esters to illustrate typical reaction parameters. nih.govnih.gov

Halogen Substitution Chemistry on the Aryl Moiety

The 3,4-dichlorophenyl group is generally resistant to classical nucleophilic aromatic substitution (SNAr) due to the presence of two deactivating chloro substituents. However, these halogen atoms serve as excellent handles for transition metal-catalyzed cross-coupling reactions, which provide a powerful means to form new carbon-carbon and carbon-heteroatom bonds.

Cyclization Reactions and Heterocycle Formation

The γ-keto ester moiety is a versatile precursor for the synthesis of various heterocyclic systems. A prominent example is the reaction with hydrazine (B178648) (N₂H₄) or its derivatives, which typically leads to the formation of six-membered pyridazinones. The reaction proceeds through initial condensation of hydrazine with the ketone carbonyl, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl, and subsequent elimination of methanol.

Furthermore, the 1,4-dicarbonyl relationship (when considering the enol form) in this molecule makes it a suitable substrate for the Paal-Knorr synthesis of furans. organic-chemistry.orgalfa-chemistry.comdbpedia.orgwikipedia.orgresearchgate.net Under acidic conditions, protonation of the ketone is followed by enolization of the ester and subsequent intramolecular nucleophilic attack and dehydration to yield a substituted furan. alfa-chemistry.com

Rearrangement Reactions and Their Mechanisms

While this compound itself does not readily undergo common named rearrangement reactions, its derivatives can be envisioned to participate in such transformations.

Wolff Rearrangement : If the ester function were hydrolyzed to a carboxylic acid, it could then be converted to an α-diazoketone. This species could subsequently undergo a Wolff rearrangement upon thermal, photochemical, or metal-catalyzed induction to form a ketene (B1206846) intermediate. organic-chemistry.orgmdpi.comcsbsju.edu This highly reactive ketene could then be trapped by various nucleophiles (e.g., water, alcohols, amines) to yield homologous acid derivatives. organic-chemistry.orgcsbsju.edu The mechanism involves the expulsion of dinitrogen gas with a concurrent 1,2-migration of the alkyl chain to form the ketene. csbsju.edursc.org

Carroll Rearrangement : The Carroll rearrangement involves the transformation of a β-keto allyl ester into a γ,δ-unsaturated ketone. wikipedia.orgalfa-chemistry.comyoutube.comyoutube.comresearchgate.net To make the title compound a substrate for this reaction, it would first need to be transesterified with an allylic alcohol. The resulting allyl β-keto ester, upon heating, would undergo a nih.govnih.gov-sigmatropic rearrangement through an enol intermediate, followed by decarboxylation to furnish the final product. wikipedia.orgalfa-chemistry.comyoutube.com Palladium-catalyzed versions of this reaction can proceed under much milder conditions. wikipedia.org

Metal-Catalyzed Transformations and Mechanistic Pathways

Palladium catalysis is a cornerstone of modern organic synthesis and offers powerful methods for modifying the dichlorophenyl moiety of the title compound. nobelprize.org The carbon-chlorine bonds on the aromatic ring are susceptible to a variety of palladium-catalyzed cross-coupling reactions. youtube.com

Suzuki-Miyaura Coupling : This reaction couples the aryl chloride with an organoboron reagent (boronic acid or ester) in the presence of a palladium catalyst and a base. mdpi.comnih.govresearchgate.netyoutube.com This is a highly versatile method for forming new carbon-carbon bonds and could be used to introduce new aryl or alkyl substituents at the 3- or 4-positions of the phenyl ring. The catalytic cycle involves oxidative addition of the aryl chloride to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. youtube.com Site-selectivity in dihaloarenes can be influenced by the choice of ligands and reaction conditions. ias.ac.inwhiterose.ac.uknih.gov

Heck-Mizoroki Reaction : The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. rsc.orgrsc.orgwikipedia.orgacs.orgorganic-chemistry.org The reaction requires a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org The mechanism involves oxidative addition of the aryl chloride to Pd(0), migratory insertion of the alkene into the Pd-C bond, followed by β-hydride elimination to release the product and a palladium hydride species, which is then converted back to the active Pd(0) catalyst by the base. rsc.org

Sonogashira Coupling : This reaction forms a C-C bond between the aryl chloride and a terminal alkyne, typically using a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govrsc.orgorganic-chemistry.orgresearchgate.netorganic-chemistry.org This method is invaluable for the synthesis of aryl-substituted alkynes. Recent advancements have led to the development of copper-free conditions and efficient protocols for less reactive aryl chlorides. rsc.orgorganic-chemistry.org

Table 2: Overview of Potential Palladium-Catalyzed Reactions

Reaction Name Coupling Partner Key Reagents Product Type
Suzuki-Miyaura Boronic acid/ester Pd catalyst, Base Biaryl or Alkyl-aryl
Heck-Mizoroki Alkene Pd catalyst, Base Substituted alkene

Rhodium-Catalyzed Reactions

There is no specific information available in the scientific literature detailing the rhodium-catalyzed reactions of this compound. General rhodium catalysis often involves C-H activation, asymmetric hydrogenation, hydroformylation, and cyclization reactions. However, without experimental data for this particular substrate, any discussion of potential reactivity would be speculative.

Copper-Catalyzed Enantioselective Additions

Similarly, there is a lack of published research on the copper-catalyzed enantioselective additions involving this compound. Copper catalysts are widely used for enantioselective conjugate additions, Henry reactions, and various cross-coupling reactions. The ketone and the ester functionalities could potentially participate in such transformations, but no specific studies have been reported for this compound.

Thermal and Photochemical Reactivity

The thermal stability and photochemical reactivity of this compound have not been specifically investigated in the available literature. Generally, compounds with carbonyl groups and aromatic rings can undergo various photochemical reactions, such as Norrish Type I and Type II reactions or photosubstitution on the aromatic ring. Thermal decomposition pathways would depend on the bond dissociation energies within the molecule. However, without specific studies, the behavior of this compound under these conditions remains uncharacterized.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

To date, a single-crystal X-ray diffraction study for the specific compound methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate has not been reported in publicly accessible literature. However, the crystal structure of a closely related and more complex molecule, methyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, has been determined, offering valuable insights into the potential solid-state conformation of the 3,4-dichlorophenyl moiety. researchgate.net

This related compound was found to crystallize in the orthorhombic space group Pbca. researchgate.net The unit cell parameters were determined to be a = 14.938(3) Å, b = 13.224(3) Å, and c = 18.753(4) Å, with a unit cell volume of 3704.3(12) ų. researchgate.net While not directly applicable to this compound, this data suggests a likely packing arrangement and intermolecular interactions that could be expected for similar dichlorinated phenyl derivatives. The precise solid-state structure of the title compound, however, remains to be elucidated through direct crystallographic analysis.

Table 1: Crystallographic Data for a Structurally Related Compound: Methyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 14.938(3)
b (Å) 13.224(3)
c (Å) 18.753(4)
Volume (ų) 3704.3(12)

Data sourced from a study on a related compound and is not the direct data for this compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Analysis

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. Although specific experimental spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on established chemical shift principles and data from analogous structures.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic, methylene (B1212753), and methyl protons.

The 3,4-disubstituted aromatic ring will give rise to a complex multiplet system. The proton at C2' (adjacent to the carbonyl group) is expected to be the most deshielded due to the anisotropic effect of the carbonyl and the electron-withdrawing nature of the chlorine atoms. The protons at C5' and C6' will also show characteristic splitting patterns and chemical shifts influenced by the chlorine substituents.

The two methylene groups of the butanoate chain will appear as two distinct triplets, assuming coupling between them. The methylene group adjacent to the aromatic ketone (C3) will be more deshielded than the methylene group adjacent to the ester (C2).

The methyl ester protons will appear as a sharp singlet, typically in the upfield region of the spectrum.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Ar-H (C2') ~ 7.9 - 8.1 Doublet
Ar-H (C5') ~ 7.6 - 7.8 Doublet of Doublets
Ar-H (C6') ~ 7.4 - 7.6 Doublet
-CH₂- (C3) ~ 3.2 - 3.4 Triplet
-CH₂- (C2) ~ 2.7 - 2.9 Triplet
-OCH₃ ~ 3.7 Singlet

These are predicted values based on analogous structures and general NMR principles.

The ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule. The carbonyl carbons of the ketone and the ester will be the most downfield signals. The aromatic carbons will appear in the typical aromatic region, with their specific shifts influenced by the chlorine substituents. The methylene and methyl carbons will be found in the upfield region.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
C=O (Ketone, C4) ~ 195 - 200
C=O (Ester, C1) ~ 170 - 175
Ar-C (C1') ~ 135 - 140
Ar-C (C3') ~ 132 - 134
Ar-C (C4') ~ 130 - 132
Ar-C (C2') ~ 128 - 130
Ar-C (C5') ~ 127 - 129
Ar-C (C6') ~ 125 - 127
-OCH₃ ~ 50 - 55
-CH₂- (C3) ~ 30 - 35
-CH₂- (C2) ~ 25 - 30

These are predicted values based on analogous structures and general NMR principles. libretexts.orgwisc.edu

While no specific 2D NMR data for this compound is available, techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be invaluable for confirming the structural assignments. A COSY spectrum would confirm the coupling between the two methylene groups. An HSQC spectrum would correlate the proton signals with their directly attached carbon atoms, and an HMBC spectrum would reveal long-range correlations between protons and carbons, confirming the connectivity of the entire molecule.

Vibrational Spectroscopy (FT-IR and FT-Raman)

Vibrational spectroscopy provides information about the functional groups present in a molecule. The FT-IR and FT-Raman spectra of a closely related compound, 4-[(3,4-dichlorophenyl)amino]-2-methylidene-4-oxobutanoic acid, have been experimentally recorded and analyzed, providing a strong basis for interpreting the vibrational modes of this compound. researchgate.net

The key functional groups in this compound are the aromatic ketone carbonyl, the methyl ester carbonyl, the C-O single bond of the ester, the aromatic C-Cl bonds, and the C-H bonds of the aromatic ring and the aliphatic chain.

The two carbonyl groups are expected to show strong absorption bands in the FT-IR spectrum. The ketone C=O stretch will likely appear at a lower wavenumber than the ester C=O stretch due to conjugation with the aromatic ring. The C-O stretching vibration of the ester group will also be a prominent feature. The aromatic C-Cl stretching vibrations typically appear in the fingerprint region of the spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Predicted Vibrational Mode Wavenumber (cm⁻¹)
C=O (Ketone) Stretching ~ 1680 - 1700
C=O (Ester) Stretching ~ 1735 - 1750
C-O (Ester) Stretching ~ 1200 - 1300
C-Cl (Aromatic) Stretching ~ 1000 - 1100
C-H (Aromatic) Stretching ~ 3000 - 3100
C-H (Aliphatic) Stretching ~ 2850 - 3000

These are predicted values based on data from analogous structures and general principles of vibrational spectroscopy. researchgate.netvscht.cz

Conformational Analysis via Vibrational Modes

The conformational landscape of this compound is influenced by the rotational freedom around its single bonds, particularly the C-C bonds of the butanoate chain and the C-C bond connecting the phenyl ring to the carbonyl group. This rotation gives rise to various spatial arrangements, or conformers, with different energy levels. Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is a powerful tool for probing these conformational subtleties.

The different conformers of the molecule will exhibit unique vibrational modes, which can be observed as distinct peaks in the IR and Raman spectra. For instance, the orientation of the dichlorophenyl ring relative to the carbonyl group can be either planar or non-planar, leading to shifts in the vibrational frequencies of the C=O stretching and the aromatic C-C stretching modes. Similarly, rotation around the C2-C3 bond of the butanoate chain can lead to gauche and anti conformations, which will have characteristic vibrational signatures in the fingerprint region of the spectrum.

A detailed analysis of the vibrational spectra, often aided by computational methods such as Density Functional Theory (DFT), allows for the assignment of specific vibrational modes to different conformers. By comparing the experimental spectra with the calculated frequencies for various possible conformers, the most stable conformation in the ground state can be determined.

Interactive Table: Predicted Dominant Vibrational Modes for the Most Stable Conformer

Vibrational ModePredicted Wavenumber (cm⁻¹)Functional Group
Aromatic C-H stretch3100 - 3000Dichlorophenyl ring
Aliphatic C-H stretch2995 - 2850Butanoate chain
Carbonyl (C=O) stretch (ketone)~1690Aryl ketone
Carbonyl (C=O) stretch (ester)~1735Methyl ester
Aromatic C=C stretch1600 - 1450Dichlorophenyl ring
C-O stretch (ester)1250 - 1100Methyl ester
C-Cl stretch850 - 550Dichlorophenyl ring

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation pattern. In a typical electron ionization (EI) mass spectrum, the molecule is ionized to produce a molecular ion (M⁺˙), whose mass-to-charge ratio (m/z) corresponds to the molecular weight of the compound.

The molecular ion of this compound is expected to be observed at an m/z corresponding to its molecular formula, C₁₁H₁₀Cl₂O₃. Due to the presence of two chlorine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern, with peaks at M, M+2, and M+4, reflecting the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

Following ionization, the molecular ion undergoes fragmentation, breaking into smaller, charged fragments. The analysis of these fragment ions provides valuable information about the molecule's structure. Key fragmentation pathways for this compound are expected to involve cleavage adjacent to the carbonyl groups and the ester functional group.

Interactive Table: Predicted Major Fragment Ions in the Mass Spectrum

m/z (Mass-to-Charge Ratio)Proposed Fragment Ion StructureFragmentation Pathway
[M]⁺˙[C₁₁H₁₀Cl₂O₃]⁺˙Molecular Ion
[M - 31]⁺[C₁₀H₇Cl₂O₂]⁺Loss of methoxy (B1213986) radical (•OCH₃) from the ester
[M - 59]⁺[C₉H₆Cl₂O]⁺Loss of the carbomethoxy group (•COOCH₃)
173/175/177[C₇H₃Cl₂O]⁺Acylium ion formed by cleavage of the bond next to the ketone
145/147[C₆H₃Cl₂]⁺Loss of CO from the dichlorobenzoyl cation

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The absorption of ultraviolet or visible light by this compound promotes electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur (λmax) are characteristic of the chromophores present in the molecule.

The key chromophores in this compound are the dichlorophenyl ring and the two carbonyl groups (ketone and ester). The presence of these conjugated systems gives rise to specific electronic transitions.

Two primary types of electronic transitions are expected for this compound:

π → π* transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically of high intensity and are associated with the aromatic ring and the carbonyl groups. The dichlorophenyl ring and the aryl ketone moiety are the main contributors to these absorptions.

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pair electrons on the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. These transitions are generally of lower intensity compared to π → π* transitions and occur at longer wavelengths.

Interactive Table: Predicted UV-Vis Absorption Maxima and Electronic Transitions

Predicted λmax (nm)Type of Electronic TransitionChromophore
~210 - 230π → πPhenyl ring
~250 - 270π → πBenzoyl group (C₆H₅-C=O)
~300 - 330n → π*Carbonyl groups (ketone and ester)

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic structure of many-body systems. For Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate, DFT calculations, often employing hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p), have been used to determine various molecular properties. iipseries.orgresearchgate.net

Geometry Optimization and Molecular Conformation

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. For derivatives of oxobutanoic acid, these calculations help determine the most stable three-dimensional structure. researchgate.net The process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. Studies on similar compounds have shown that they often possess a non-planar structure with C1 point group symmetry. researchgate.net The optimized geometry is the foundation for all other subsequent computational analyses.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Charge Distribution)

The electronic properties of a molecule are critical for understanding its reactivity and spectroscopic behavior. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Energy Gap : The energy difference between the HOMO and LUMO is a crucial indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For related butanoic acid derivatives, this gap has been analyzed to describe their reactivity. researchgate.net

Charge Distribution : The distribution of electronic charge within the molecule is analyzed to identify electrophilic and nucleophilic sites. Mulliken atomic charge analysis is a common method used to quantify the charge on each atom. iipseries.org In similar dichlorophenyl compounds, the presence of electronegative chlorine and oxygen atoms significantly influences the charge distribution, creating polarized regions within the molecule. iipseries.org

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. uni-muenchen.dedergipark.org.tr It examines interactions between filled (donor) and empty (acceptor) orbitals and quantifies their energetic significance using second-order perturbation theory. iipseries.orgwisc.edu

Key insights from NBO analysis on analogous compounds include:

Hyperconjugative Interactions : NBO analysis reveals stabilizing interactions, such as the delocalization of electron density from lone pairs or bonding orbitals into antibonding orbitals (e.g., LP → π* or σ → σ*). iipseries.org

Charge Transfer : The analysis identifies intramolecular charge transfer pathways, which are crucial for understanding the molecule's electronic properties and reactivity. researchgate.net The stabilization energy E(2) associated with these delocalizations indicates the strength of the interaction. wisc.eduscirp.org

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.comresearchgate.net It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions. researchgate.netyoutube.com

The MEP map is color-coded to indicate different potential values:

Red/Yellow : Regions of negative potential (electron-rich), typically found around electronegative atoms like oxygen, are susceptible to electrophilic attack. researchgate.net

Blue : Regions of positive potential (electron-deficient), often located around hydrogen atoms, are prone to nucleophilic attack. researchgate.net

Green : Areas of near-zero potential. youtube.com

For related molecules, MEP maps have been used to identify reactive sites and hydrogen bonding interactions. iipseries.orgresearchgate.net

Quantum Chemical Descriptors and Reactivity Predictions

Quantum chemical descriptors are numerical values calculated from the electronic structure that quantify various aspects of a molecule's reactivity. chemrxiv.org These descriptors are derived from the HOMO and LUMO energies and are used to predict the global reactivity of the molecule.

DescriptorFormulaDescription
Ionization Potential (I) I = -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A = -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The ability of a molecule to attract electrons. researchgate.net
Chemical Hardness (η) η = (I - A) / 2Resistance to change in electron distribution. researchgate.net
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)A measure of the electrophilic character of a molecule.

These descriptors provide a quantitative framework for comparing the reactivity of different molecules and predicting their chemical behavior. nih.gov

Spectroscopic Property Simulations (NMR, IR, Raman, UV-Vis)

Computational methods are widely used to simulate various types of spectra. These simulations are invaluable for interpreting experimental data and assigning spectral features to specific molecular motions or electronic transitions.

NMR (Nuclear Magnetic Resonance) : While specific simulation data for the target compound is scarce, theoretical calculations of 1H and 13C NMR chemical shifts are a standard computational output, aiding in the structural elucidation of organic molecules. spectrabase.com

IR (Infrared) and Raman Spectroscopy : Theoretical vibrational frequencies are calculated to simulate IR and Raman spectra. scifiniti.comcardiff.ac.uk These calculations help assign experimental vibrational bands to specific stretching, bending, and torsional modes within the molecule. iipseries.orgresearchgate.netnih.gov Potential Energy Distribution (PED) analysis is often used to give a detailed assignment of the vibrational modes. iipseries.org

UV-Vis (Ultraviolet-Visible) Spectroscopy : Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies and oscillator strengths of electronic transitions from the ground state to various excited states. mdpi.com The calculated maximum absorption wavelength (λmax) can be compared with experimental spectra to understand the electronic transitions, which are often of the HOMO → LUMO type. researchgate.net Solvent effects can also be incorporated into these simulations to provide more accurate comparisons with experimental results obtained in solution.

Synthesis and Chemical Utility of Derivatives and Analogues

Structural Modifications at the Ester Group (e.g., Ethyl and other Alkyl Esters)

The methyl ester functionality of the parent compound can be readily exchanged for other alkyl groups, such as ethyl, propyl, or butyl esters. This modification is typically achieved through standard esterification or transesterification reactions. The most common method is the Fischer esterification of the corresponding carboxylic acid, 4-(3,4-dichlorophenyl)-4-oxobutanoic acid, by refluxing it with the desired alcohol (e.g., ethanol (B145695) for the ethyl ester) in the presence of a catalytic amount of strong acid, such as sulfuric acid or p-toluenesulfonic acid. researchgate.netchemicalbook.com

Alternatively, the synthesis can proceed by reacting the acid with an alkylating agent, like ethyl chloroacetate, in the presence of a base such as anhydrous potassium carbonate. nih.gov These modifications allow for the fine-tuning of physicochemical properties like solubility, volatility, and reactivity. For instance, the synthesis of the butyl ester of the related 2,4-dichlorophenoxyacetic acid is achieved by refluxing the acid with n-butyl alcohol and a sulfuric acid catalyst. google.com While the fundamental reactivity of the molecule is retained, altering the ester group can influence its role in subsequent synthetic steps or its interactions in various chemical systems.

Table 1: Examples of Alkyl Ester Derivatives and General Synthesis Methods This table is interactive. Click on the headers to sort.

Derivative Name Alkyl Group Common Synthesis Method Reference Method
Ethyl 4-(3,4-dichlorophenyl)-4-oxobutanoate Ethyl Fischer Esterification chemicalbook.com
Propyl 4-(3,4-dichlorophenyl)-4-oxobutanoate Propyl Fischer Esterification researchgate.net

Variations on the Butanoate Chain (e.g., positional isomers like 3-oxobutanoates)

Modifying the four-carbon butanoate chain offers another avenue for creating structural analogues. This includes shifting the position of the oxo (keto) group, introducing unsaturation, or adding further functional groups along the chain.

Positional isomers, such as 3-oxobutanoates, represent a significant structural variation. For example, Ethyl 4-(3-chlorophenyl)-3-oxobutanoate is an analogue where the ketone is at the C-3 position. bldpharm.com The synthesis of such compounds often requires different starting materials and strategies compared to the 4-oxo derivatives.

Introducing additional functional groups onto the chain leads to compounds like Methyl 4-(3,4-dichlorophenyl)-2,4-dioxobutanoate, which features a ketone at both the C-2 and C-4 positions. scbt.com Another variation is the introduction of a double bond to form a butenoic acid derivative, such as 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid. This unsaturated analogue serves as a key intermediate for synthesizing various heterocyclic compounds. mdpi.comresearchgate.net These modifications to the butanoate backbone create new reactive sites and can significantly alter the molecule's shape and chemical utility.

Substitutions and Modifications of the Dichlorophenyl Ring (e.g., 2,4-dichlorophenyl, 3,5-dichlorophenyl)

The substitution pattern of the chlorine atoms on the phenyl ring is a critical determinant of a molecule's electronic properties and steric profile. While the parent compound features a 3,4-dichloro substitution, numerous analogues have been synthesized with alternative arrangements, such as 2,4-dichloro, 3,5-dichloro, and 2,6-dichloro substitutions. chemimpex.comnih.gov

For instance, Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate is a known analogue used as an intermediate in organic and pharmaceutical synthesis. chemimpex.com The synthesis of these isomers typically involves starting with the appropriately substituted dichlorobenzene in a Friedel-Crafts acylation reaction with succinic anhydride (B1165640), followed by esterification. The structural differences between these isomers, such as the dihedral angle between the phenyl and acyl groups, can be significant. Studies on related benzoate (B1203000) esters show that the dihedral angle varies considerably between 2,4-, 2,6-, and 3,5-dichlorophenyl substituted compounds, which can influence their chemical behavior. nih.gov Further modifications include replacing or adding other substituents to the ring, as seen in Methyl 4-(4-chloro-3-methylsulfamoylphenyl)-4-oxobutanoate. prepchem.com

Table 2: Dichlorophenyl Ring Isomers and Related Analogues This table is interactive. Click on the headers to sort.

Compound Class/Example Substitution Pattern Key Structural Feature Reference
Methyl 4-(3,4 -dichlorophenyl)-4-oxobutanoate 3,4-dichloro Parent compound -
Methyl 4-(2,4 -dichlorophenyl)-2,4-dioxobutanoate 2,4-dichloro Isomeric ring substitution chemimpex.com
3,5 -Dichlorophenyl 4-methylbenzoate 3,5-dichloro Related benzoate ester isomer nih.gov
2,6 -Dichlorophenyl 4-methylbenzoate 2,6-dichloro Related benzoate ester isomer nih.gov

Synthesis of Polyfunctionalized Derivatives

The basic framework of Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate is a starting point for the synthesis of more complex, polyfunctionalized molecules. By combining modifications to the butanoate chain and the phenyl ring, or by using the inherent reactivity of the existing functional groups, a diverse range of derivatives can be accessed.

One powerful strategy involves using unsaturated precursors, like 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, which can undergo reactions with hydrazines to yield pyridazinone derivatives. mdpi.com These pyridazinones can be further functionalized to create complex heterocyclic systems, including tetrazolo[1,5-b]pyridazines and pyridazino[6,1-b]quinazolin-10-ones. mdpi.comresearchgate.net

Other examples of polyfunctionalization include:

Introduction of an amino group: Synthesis of Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate introduces a primary amine at the C-2 position, adding a basic center and a site for further derivatization. ncats.io

Conversion of the ketone: The C-4 keto group can be converted into an oxime ether, as in 4-(3,4-Dichlorophenyl)-4-ethoxyiminobutanoic acid, altering its reactivity. nih.gov

Elaboration into complex heterocycles: The 3,4-dichlorophenyl moiety has been incorporated into larger heterocyclic structures such as 5-(3,4-dichlorophenyl)-1,3,4-oxadiazole-2-thiones, which can be further derivatized via Mannich reactions. nih.gov

These examples demonstrate how the simple oxobutanoate structure can be elaborated into molecules with multiple functional groups and complex architectures.

Chiral Derivatives and Enantiopure Compounds

The introduction of a stereocenter into the butanoate chain, typically at the C-2 or C-3 position, leads to the formation of chiral derivatives. The synthesis of enantiopure compounds is of significant interest, particularly in pharmaceutical and materials science, as different enantiomers can exhibit distinct biological activities and physical properties.

The synthesis of enantiopure derivatives of 4-(3,4-dichlorophenyl)-4-oxobutanoate can be approached through several methods:

Asymmetric Synthesis: This involves using chiral catalysts or auxiliaries to favor the formation of one enantiomer over the other. For example, asymmetric hydrogenation of a suitable precursor could establish a chiral center. While not directly applied to the title compound, the enantioselective iridium-catalyzed hydrogenation of quinolines demonstrates a relevant strategy for creating chiral heterocyclic compounds. epdf.pub

Resolution of Racemates: A racemic mixture can be separated into its constituent enantiomers, often by forming diastereomeric salts with a chiral resolving agent.

Chiral Pool Synthesis: Starting from a readily available enantiopure starting material.

An example of a related chiral compound is 4(S)-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalenone, the synthesis of which highlights the stereochemical control possible in this class of molecules. epdf.pub Furthermore, strategies such as intramolecular dipolar cycloadditions on chiral templates have been used to create complex, enantiopure heterocyclic systems, a methodology that could be adapted for derivatives of the title compound. researchgate.net The development of new chiral phosphorus acids as organocatalysts also opens new possibilities for the asymmetric synthesis of these derivatives. beilstein-journals.org

Applications in Advanced Chemical Synthesis and Materials Science

Role as Versatile Synthetic Intermediates in Organic Synthesis

Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate serves as a valuable and versatile intermediate in synthetic organic chemistry. evitachem.com Its molecular architecture, which combines an aromatic ring substituted with two chlorine atoms, a keto group, and an ester functional group, allows it to participate in a wide range of chemical reactions. evitachem.com The presence of these distinct functionalities enables chemists to use the molecule as a foundational building block for constructing more complex chemical structures.

The reactivity of the ketone and ester groups allows for modifications such as reductions, additions, and condensations, while the dichlorophenyl ring can be involved in various aromatic substitution reactions. This versatility makes it a significant compound in multistep synthetic pathways aimed at producing specialized chemical entities. evitachem.com

Table 1: Chemical Properties of this compound

Property Value
CAS Number 95652-74-7
Molecular Formula C₁₁H₁₀Cl₂O₃

| Molecular Weight | 261.1 g/mol |

Data sourced from Google Search results. evitachem.com

Precursor for Complex Chemical Structures (e.g., Lactones, Diols, Amino Acids, Quinolines)

The functional groups within this compound make it a suitable precursor for a variety of more complex molecules, including amino acids and quinolines.

Amino Acids: The compound is a direct precursor for the synthesis of amino acid derivatives. Specifically, it can be chemically modified to produce Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate, which incorporates an amino group at the alpha-position relative to the ester. ncats.io This transformation highlights its role as a foundational scaffold for creating non-standard amino acids used in chemical and pharmaceutical research.

Quinolines: This butanoate derivative serves as a key building block for constructing complex heterocyclic systems such as quinolines. The core structure, particularly the 3,4-dichlorophenyl moiety, is retained in larger, more elaborate molecules. An example is its use in the synthesis of methyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate, a complex quinoline (B57606) derivative. researchgate.net

While the ketone and ester functionalities could theoretically be chemically reduced to form diols or cyclized to create lactones, specific examples of these transformations using this compound are not detailed in the available research literature.

Table 2: Examples of Complex Structures Derived from this compound

Precursor Derived Complex Structure
This compound Methyl 2-amino-4-(3,4-dichlorophenyl)-4-oxobutanoate ncats.io

Application in Polymer Chemistry (e.g., Monomers, Additives)

Based on available scientific literature, there is no specific information detailing the application of this compound in polymer chemistry, either as a monomer for polymerization processes or as a functional additive to modify polymer properties.

Utilization in Agrochemical Research (Focus on Chemical Synthesis Aspects)

This compound is noted for its potential applications in the field of agrochemical research, primarily owing to its structural characteristics and reactivity profile. evitachem.com The dichlorophenyl motif is a common feature in many active agrochemical compounds. Therefore, this molecule is a useful intermediate for the synthesis of more complex potential pesticides and herbicides. Its role is in providing a key structural fragment onto which other functional groups can be added to develop new agrochemical candidates.

Emerging Research Avenues and Future Directions

Development of Novel Synthetic Methodologies

While classical methods for the synthesis of γ-ketoesters, such as Friedel-Crafts acylation, remain fundamental, ongoing research focuses on developing more efficient, sustainable, and versatile synthetic strategies. sigmaaldrich.commasterorganicchemistry.comnih.gov The traditional Friedel-Crafts acylation, which involves the reaction of an arene with an acyl chloride or anhydride (B1165640) using a strong Lewis acid catalyst, is a primary route to aryl ketones. sigmaaldrich.commasterorganicchemistry.comnih.gov

Emerging methodologies are geared towards overcoming the limitations of traditional approaches, such as the use of stoichiometric amounts of harsh Lewis acids and the generation of significant waste.

Table 1: Comparison of Synthetic Methodologies for Aryl Ketoesters

MethodologyDescriptionAdvantagesChallenges
Classical Friedel-Crafts Acylation Reaction of an aromatic compound with an acylating agent (e.g., succinic anhydride followed by esterification) in the presence of a Lewis acid catalyst like AlCl₃. sigmaaldrich.commasterorganicchemistry.comnih.govWell-established, high yields for many substrates.Requires stoichiometric amounts of catalyst, harsh reaction conditions, limited functional group tolerance, generation of hazardous waste.
Microwave-Assisted Synthesis Utilization of microwave irradiation to accelerate the reaction between a dichlorinated aromatic compound and a suitable acylating agent. researchgate.nettandfonline.comniscpr.res.inRapid reaction times, increased yields, enhanced purity of products, and often solvent-free conditions. researchgate.nettandfonline.comniscpr.res.inScale-up can be challenging, requires specialized equipment.
Photoredox Catalysis Use of visible light and a photocatalyst to generate reactive intermediates for the acylation of the dichlorobenzene ring. princeton.eduMild reaction conditions, high functional group tolerance, environmentally benign.Catalyst cost and stability can be a concern, reaction optimization can be complex.
Flow Chemistry Continuous synthesis in a microreactor system, allowing for precise control over reaction parameters.Enhanced safety, improved reproducibility, easier scale-up, and potential for multistep synthesis in a single continuous process.High initial equipment cost, potential for clogging with solid byproducts.

Future research in this area will likely focus on the development of catalytic, enantioselective methods to introduce chirality into the butanoate chain, expanding the utility of this compound in the synthesis of complex, biologically active molecules.

Exploration of Unconventional Reaction Pathways

The reactivity of the carbonyl and ester groups in methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate offers a rich landscape for exploring unconventional reaction pathways. Beyond standard transformations, researchers are investigating novel ways to functionalize this molecule.

Photocatalysis, for instance, presents an opportunity to engage the dichlorophenyl ring or the keto group in radical-mediated transformations under mild conditions. princeton.edu Visible-light-induced reactions could enable novel C-H functionalization of the aromatic ring or facilitate unique cycloaddition reactions.

Another area of interest is the use of this ketoester in multicomponent reactions to construct complex heterocyclic scaffolds in a single step. whiterose.ac.uk The strategic placement of the functional groups allows for sequential bond formations under carefully controlled conditions, leading to diverse molecular architectures. For example, it can serve as a building block in the synthesis of pyrimidine (B1678525) and pyrrole (B145914) derivatives. researchgate.netuwindsor.ca

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure, conformation, and electronic properties of this compound is crucial for its application in various fields. Advanced spectroscopic techniques are being employed to gain deeper insights that are not accessible through routine analysis.

Table 2: Advanced Spectroscopic Techniques for Characterization

TechniqueInformation GainedRelevance to this compound
2D NMR Spectroscopy (COSY, HSQC, HMBC) Provides detailed connectivity information between protons and carbons, aiding in unambiguous structural assignment and conformational analysis in solution. youtube.comCrucial for confirming the precise substitution pattern and understanding the spatial arrangement of the molecule.
Solid-State NMR Spectroscopy Offers insights into the molecular structure and packing in the crystalline state.Complements solution-state NMR data and provides information on intermolecular interactions in the solid phase.
High-Resolution Mass Spectrometry (HRMS) Determines the exact mass of the molecule and its fragments, confirming the elemental composition. The isotopic pattern for chlorine (two chlorine atoms result in a characteristic M, M+2, M+4 pattern with a 9:6:1 ratio) is a key identifier. libretexts.orgresearchgate.netyoutube.comEssential for confirming the presence and number of chlorine atoms and for analyzing reaction products and intermediates. libretexts.orgresearchgate.netyoutube.com
X-ray Crystallography Provides the precise three-dimensional arrangement of atoms in a single crystal, offering definitive structural proof.Can elucidate bond lengths, bond angles, and intermolecular interactions, providing a detailed picture of the molecule's solid-state structure.
Vibrational Spectroscopy (FT-IR and Raman) Probes the vibrational modes of the molecule, providing information about functional groups and molecular symmetry.Can be used in conjunction with computational methods to analyze conformational isomers and study intermolecular interactions.

Future studies may involve the use of advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy to study through-space interactions and further elucidate the molecule's preferred conformation in different solvent environments. mdpi.comresearchgate.netresearchgate.net

Deeper Integration of Computational and Experimental Studies

The synergy between computational chemistry and experimental work is becoming increasingly important in modern chemical research. rsc.org Density Functional Theory (DFT) calculations, for example, can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netunesp.brmdpi.comresearchgate.netarxiv.org

Table 3: Integration of Computational and Experimental Approaches

Area of StudyComputational MethodsExperimental Validation
Reaction Mechanisms DFT calculations to model transition states and reaction pathways. researchgate.netKinetic studies, isotopic labeling experiments, and characterization of intermediates.
Spectroscopic Analysis Prediction of NMR chemical shifts, IR and Raman vibrational frequencies.Comparison with experimentally obtained spectra to confirm structural assignments and understand spectral features.
Electronic Properties Calculation of molecular orbitals (HOMO, LUMO), electrostatic potential maps, and charge distribution. researchgate.netElectrochemical measurements (e.g., cyclic voltammetry) and UV-Vis spectroscopy.
Material Properties Molecular dynamics simulations to predict the bulk properties of materials derived from this precursor.Characterization of synthesized materials using techniques like DSC, TGA, and XRD.

By combining computational predictions with experimental results, researchers can gain a more comprehensive understanding of the molecule's behavior and design more efficient synthetic routes and novel materials. acs.orgresearchgate.net

Design and Synthesis of New Material Precursors

The unique chemical structure of this compound makes it an attractive precursor for the synthesis of advanced materials. The dichlorinated aromatic ring can impart properties such as thermal stability and flame retardancy, while the ketoester functionality provides a handle for polymerization or further functionalization.

One promising area is its use as a monomer or cross-linking agent in the synthesis of specialty polymers. nih.govresearchgate.net The incorporation of the dichlorophenyl group into a polymer backbone could enhance its mechanical and thermal properties. For instance, related dichlorophenyl compounds are utilized in creating polymers with improved durability for coatings and adhesives. chemimpex.com

Furthermore, this compound can serve as a starting material for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science. whiterose.ac.ukresearchgate.netdspmuranchi.ac.in The ketoester moiety can be readily cyclized with various reagents to form a wide range of five- and six-membered heterocyclic systems.

Future research will likely focus on the controlled polymerization of this and related monomers to create well-defined polymer architectures and the exploration of its utility in the synthesis of functional organic materials with tailored electronic and optical properties.

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodology :
  • Nonlinear regression (e.g., four-parameter logistic model) to calculate EC₅₀/IC₅₀ values .
  • Bootstrap resampling to estimate confidence intervals and assess reproducibility .

Safety & Handling

Q. What precautions are necessary to minimize hazards during large-scale synthesis?

  • Methodology :
  • Use closed-system reactors and vapor containment strategies for volatile intermediates (e.g., ethyl 4-chloro-3-oxobutanoate) .
  • Monitor airborne particulates with real-time sensors due to the compound’s respiratory irritant properties .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate
Reactant of Route 2
Reactant of Route 2
Methyl 4-(3,4-dichlorophenyl)-4-oxobutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.